2-Hydroxy-3-propylbutanedioate
Description
2-Hydroxy-3-propylbutanedioate is a branched carboxylic acid ester featuring a four-carbon backbone (butanedioate) with a hydroxyl (-OH) group at position 2 and a propyl (-CH₂CH₂CH₃) substituent at position 2. This compound combines hydrophilic (hydroxyl) and hydrophobic (propyl) functional groups, making it a versatile intermediate in organic synthesis and industrial applications, such as polymer production or surfactant formulations. Its reactivity is influenced by the steric effects of the propyl group and the hydrogen-bonding capacity of the hydroxyl group .
Properties
Molecular Formula |
C7H10O5-2 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
2-hydroxy-3-propylbutanedioate |
InChI |
InChI=1S/C7H12O5/c1-2-3-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)/p-2 |
InChI Key |
LOLHYFQEDPGSHZ-UHFFFAOYSA-L |
SMILES |
CCCC(C(C(=O)[O-])O)C(=O)[O-] |
Canonical SMILES |
CCCC(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-hydroxypropanoate
- Structure : Contains a hydroxyl group at position 2 and an ethyl ester group.
- Key Differences : Lacks the propyl substituent and the second ester group present in butanedioate derivatives.
- Reactivity : The single ester group reduces steric hindrance compared to this compound, enhancing its hydrolysis rate in aqueous environments .
3-Hydroxy-2-methylbutanoic Acid
- Structure: Features a hydroxyl group at position 3 and a methyl group at position 2 on a butanoic acid backbone.
- Key Differences : The methyl group (smaller than propyl) and carboxylic acid moiety (vs. di-ester) result in higher water solubility but lower thermal stability compared to this compound .
(2R)-2-Hydroxy-3-methylbutanoic Acid
2-Hydroxy-2-methylbutanoic Acid
- Structure : Hydroxyl and methyl groups both at position 2.
- Key Differences : The geminal substitution (two groups on the same carbon) creates significant steric strain, reducing its stability under acidic conditions compared to this compound, where substituents are on adjacent carbons .
Data Table: Structural and Functional Comparison
| Compound | Functional Groups | Substituent Size | Water Solubility | Thermal Stability | Key Applications |
|---|---|---|---|---|---|
| This compound | Hydroxyl, di-ester | Propyl (C₃) | Moderate | High | Polymers, surfactants |
| Ethyl 2-hydroxypropanoate | Hydroxyl, mono-ester | Ethyl (C₂) | High | Moderate | Solvents, fragrances |
| 3-Hydroxy-2-methylbutanoic Acid | Hydroxyl, carboxylic acid | Methyl (C₁) | High | Low | Pharmaceuticals |
| (2R)-2-Hydroxy-3-methylbutanoic Acid | Hydroxyl, carboxylic acid | Methyl (C₁) | Moderate | Moderate | Chiral synthesis |
Research Findings
- Steric Effects: The propyl group in this compound increases steric hindrance, slowing hydrolysis compared to analogs like ethyl 2-hydroxypropanoate .
- Hydrophobicity : The longer alkyl chain enhances lipid solubility, making it superior for surfactant applications compared to methyl- or ethyl-substituted analogs .
- Synthetic Utility: The di-ester structure allows for dual reactivity in polymerization, unlike mono-functional analogs such as 3-hydroxy-2-methylbutanoic acid.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
